molecular formula C9H15NO4 B13855283 tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate

tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate

Cat. No.: B13855283
M. Wt: 201.22 g/mol
InChI Key: NGQMPYHAZGBVKN-YFHOEESVSA-N
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Description

Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a tert-butyl ester group, a methoxyimino group, and a 3-oxobutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate typically involves the reaction of tert-butyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxyimino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amino esters.

    Substitution: Substituted oxime esters.

Scientific Research Applications

Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can act as a nucleophile in various biochemical pathways, leading to the formation of covalent adducts with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2Z)-2-hydroxyimino-3-oxobutanoate
  • Tert-butyl (2Z)-2-ethoxyimino-3-oxobutanoate
  • Tert-butyl (2Z)-2-aminomethoxyimino-3-oxobutanoate

Uniqueness

Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the methoxyimino group allows for selective reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C9H15NO4/c1-6(11)7(10-13-5)8(12)14-9(2,3)4/h1-5H3/b10-7-

InChI Key

NGQMPYHAZGBVKN-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C(=N/OC)/C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C(=NOC)C(=O)OC(C)(C)C

Origin of Product

United States

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